Product packaging for Glucosamine Cholesterol(Cat. No.:)

Glucosamine Cholesterol

Cat. No.: B10860653
M. Wt: 647.9 g/mol
InChI Key: CEZJGMHPGUGAEW-ACSCFQKYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Definition and Classification of Glucosamine-Cholesterol Conjugates

Glucosamine-cholesterol conjugates are hybrid molecules formed by the covalent bonding of glucosamine (B1671600) to cholesterol. These synthetic compounds belong to the wider category of neoglycoconjugates, which are designed to mimic naturally occurring glycoconjugates.

N-Cholesteryl succinyl glucosamine as a Representative Lipid Conjugate

A notable example of a glucosamine-cholesterol conjugate is N-Cholesteryl succinyl glucosamine. researchgate.netmedchemexpress.com This molecule is created by linking the amino group of glucosamine to cholesterol via a succinyl group, which acts as a spacer. medchemexpress.com This specific structure results in a molecule with dual characteristics: the water-soluble nature of the sugar component and the lipid-soluble property of cholesterol. The succinyl linker can influence how the molecule orients itself and interacts with biological membranes. Research has shown that N-Cholesteryl succinyl glucosamine can act as an amphiphilic gelator, forming nanostructures in organic solvents. ingentaconnect.com

Broader Categories of Cholesterol-Based Neoglycoconjugates

Glucosamine-cholesterol conjugates are a subset of a larger family known as cholesterol-based neoglycoconjugates. nih.gov These synthetic molecules are formed by attaching a carbohydrate, such as galactose or N-acetylglucosamine, to a cholesterol molecule. nih.govresearchgate.net This process often involves techniques like copper-catalyzed 1,3-dipolar cycloaddition. nih.gov The resulting molecules possess both a hydrophilic (water-loving) sugar portion and a lipophilic (fat-loving) cholesterol tail. researchgate.net This dual nature makes them valuable in biomedical research, particularly for creating targeted drug delivery systems, such as liposomes, that can be directed to specific cells or tissues, like the liver. nih.govresearchgate.net The versatility in their design, allowing for different sugars, linkers, and attachment points on the cholesterol, enables the creation of a diverse range of molecules with customized properties. nih.gov

Biological Significance of Cholesterol and Glucosamine in Eukaryotic Systems

Independently, both cholesterol and glucosamine are molecules of fundamental importance in the biology of eukaryotic organisms.

Fundamental Roles of Cholesterol in Biological Membranes and Cellular Function

Cholesterol is a vital lipid that is integral to the structure and function of animal cell membranes. walshmedicalmedia.comwikipedia.orgwalshmedicalmedia.com It inserts itself into the lipid bilayer, where it plays a critical role in regulating membrane fluidity, stability, and permeability. walshmedicalmedia.comwikipedia.orgwalshmedicalmedia.com By interacting with phospholipids, cholesterol helps maintain the structural integrity of the membrane under varying temperatures. walshmedicalmedia.comwikipedia.org It can decrease membrane fluidity where it might become too fluid and increase it in tightly packed regions. walshmedicalmedia.com Furthermore, cholesterol is a key component of specialized membrane microdomains known as lipid rafts, which are enriched in cholesterol and specific proteins. walshmedicalmedia.comnih.gov These rafts are crucial for organizing signaling proteins and are involved in processes like signal transduction. walshmedicalmedia.comnih.gov Cholesterol also serves as a precursor for the synthesis of essential substances like steroid hormones, bile acids, and vitamin D.

Metabolic Pathways and Functional Significance of Glucosamine and the Hexosamine Biosynthetic Pathway

Glucosamine is an amino sugar that serves as a fundamental building block for the synthesis of complex macromolecules such as glycoproteins, glycolipids, and glycosaminoglycans. nih.govfrontiersin.org The primary metabolic route for glucosamine is the hexosamine biosynthetic pathway (HBP). nih.govfrontiersin.orgnih.gov This pathway converts glucose into uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), a high-energy sugar donor. nih.govfrontiersin.orgnih.gov UDP-GlcNAc is then utilized in glycosylation, a process where sugar chains are attached to proteins and lipids. nih.govmdpi.com This modification is crucial for the proper function, stability, and localization of many proteins. nih.govmdpi.com The HBP is a key cellular nutrient sensor, integrating signals from glucose, amino acid, fatty acid, and nucleotide metabolism to regulate cellular processes. frontiersin.orgmdpi.com

Overview of Academic Research Perspectives on Glucosamine-Cholesterol Interactions

The academic exploration of glucosamine-cholesterol conjugates is a developing field, with research focusing on their synthesis and potential biomedical applications.

Detailed research has investigated the synthesis of various cholesterol-based conjugates, including those with glucosamine. researchgate.netnih.govd-nb.infobeilstein-journals.org These studies often explore novel synthetic methodologies, such as 1,3-dipolar cycloaddition reactions, to create these complex molecules. researchgate.netnih.govd-nb.infobeilstein-journals.org The resulting conjugates are then characterized to understand their chemical structure and properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H61NO8 B10860653 Glucosamine Cholesterol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H61NO8

Molecular Weight

647.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]butanoate

InChI

InChI=1S/C37H61NO8/c1-21(2)7-6-8-22(3)26-11-12-27-25-10-9-23-19-24(15-17-36(23,4)28(25)16-18-37(26,27)5)45-31(41)14-13-30(40)38-32-34(43)33(42)29(20-39)46-35(32)44/h9,21-22,24-29,32-35,39,42-44H,6-8,10-20H2,1-5H3,(H,38,40)/t22-,24+,25+,26-,27+,28+,29-,32-,33-,34-,35?,36+,37-/m1/s1

InChI Key

CEZJGMHPGUGAEW-ACSCFQKYSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)N[C@@H]5[C@H]([C@@H]([C@H](OC5O)CO)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)NC5C(C(C(OC5O)CO)O)O)C)C

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Glucosamine Cholesterol Compounds

Synthetic Methodologies for N-Cholesteryl Succinyl Glucosamine (B1671600)

N-Cholesteryl succinyl glucosamine is a notable glucosamine-based lipid conjugate. medchemexpress.com Its synthesis is a prime example of how cholesterol and glucosamine moieties can be chemically linked to form a single, functional molecule. researchgate.net The creation of this compound, which has been studied for its ability to act as an amphiphilic gelator in organic solvents, relies on fundamental organic reactions. ingentaconnect.com

Esterification and Amidation Reactions in Conjugate Formation

The formation of glucosamine-cholesterol conjugates frequently employs esterification and amidation reactions as key steps. mdpi.com In the synthesis of N-cholesteryl succinyl glucosamine, these reactions are central to covalently linking the cholesterol and glucosamine units via a succinyl spacer. researchgate.net Generally, amidation can be achieved by reacting an amine-functionalized molecule with a carboxylic acid or its activated derivative, such as an acid chloride or an N-hydroxysuccinimide (NHS) active ester. mdpi.com For instance, the synthesis of a cholesterol-arginine conjugate was successfully carried out through the N-amidation of l-arginine (B1665763) ethyl ester with cholesteryl chloroformate. mdpi.comnih.gov Similarly, esterification reactions, which typically involve reacting an alcohol with a carboxylic acid under acidic conditions or using a coupling agent, are used to connect components. mdpi.com These foundational reactions provide a reliable means to build the core structure of many cholesterol-based conjugates. mdpi.comnih.gov

Advanced Synthetic Routes for Specific Stereoisomers and Functionalized Derivatives

Moving beyond basic conjugation, advanced synthetic routes are employed to create derivatives with specific stereochemistry and additional functionalities. Controlling the stereochemistry, particularly at the anomeric carbon of the glucosamine unit, is critical as it can significantly influence the biological recognition and self-assembly properties of the final compound. Researchers have developed methods that yield a major configurational preference for a specific anomer, such as the beta-anomer, during the synthesis of neoglycolipids. researchgate.net These advanced syntheses often involve multiple steps, including the use of protecting groups to selectively mask reactive sites on the carbohydrate and steroid scaffolds, followed by deprotection steps to yield the final product. researchgate.net Such multi-step reaction sequences enable the precise construction of complex, functionalized derivatives designed for specific research targets. mdpi.com

Design and Synthesis of Glucosamine-Containing Cholesterol-Based Neoglycoconjugates

Neoglycoconjugates are synthetic molecules where carbohydrates are attached to other molecules like lipids or proteins. nih.gov The design and synthesis of glucosamine-containing cholesterol-based neoglycoconjugates are driven by the need to create molecular tools for studying biological systems. nih.govkisti.re.kr These synthetic constructs are valuable in research areas such as targeted drug delivery. nih.gov

Utilization of Glycosyl Azide (B81097) and Click Chemistry Approaches

A highly efficient and widely used method for synthesizing neoglycoconjugates is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govsci-hub.se This reaction forms a stable triazole ring, linking a glycosyl azide to an alkyne-functionalized cholesterol derivative. nih.gov The synthesis of cholesterol-based neoglycoconjugates of N-acetylglucosamine has been reported using a CuAAC reaction between a glycosyl azide and a cholesterol derivative. mdpi.comnih.gov This approach is valued for its high selectivity, mild reaction conditions, and tolerance of various functional groups, making it particularly suitable for complex biomolecule synthesis. mdpi.com For example, a Tn antigen vaccine platform was developed where liposomes were formed from a compound synthesized via a CuAAC reaction between a GlcNAc-based alkyne and a cholesterol-derived azide. rsc.org

The key reactants for this methodology are summarized in the table below.

Reactant 1Reactant 2Catalyst SystemProduct
Glycosyl AzideAlkyne-functionalized CholesterolCuSO₄·5H₂O, Sodium Ascorbate1,4-disubstituted 1,2,3-triazole linked Glucosamine-Cholesterol Conjugate
N-acetylglucosamine-based AlkyneCholesterol-derived AzideCopper CatalystTriazole-linked Tn antigen construct

Strategic Incorporations of Linkers and Modifying Moieties

The properties of glucosamine-cholesterol conjugates can be fine-tuned through the strategic incorporation of linker molecules. mdpi.com Linkers, or spacers, are chemical bridges that connect the carbohydrate and lipid components. The length and chemical nature of the linker can impact the compound's physical and biological characteristics. mdpi.com For example, a bifunctional spacer like β-alanine has been used in the synthesis of cholesterol-polysaccharide conjugates. mdpi.com These linkers can provide flexibility, improve solubility, or create distance between the two moieties to ensure each can adopt its required conformation for biological interaction. The modification can also involve attaching other molecules, such as polyethylene (B3416737) glycol (PEG), to the cholesterol anchor to create derivatives with altered properties for use in liposome (B1194612) formulations. mdpi.com

Exploration of Novel Glucosamine-Cholesterol Derivatives for Diverse Research Applications

The synthesis of novel glucosamine-cholesterol derivatives is an active area of research aimed at creating molecules with unique properties for various scientific applications. researchgate.net By combining the glucosamine and cholesterol scaffolds with other chemical entities, researchers can develop sophisticated molecular probes and delivery vehicles. An example includes the creation of fluorescent macrostructures that incorporate cholesterol, a dye, and other bioactive molecules, which can then be integrated into liposomes for bioimaging and cell trafficking studies. nih.gov Another strategy involves conjugating glucosamine to other biologically active molecules to create new derivatives with potentially enhanced characteristics. acs.org These synthetic efforts often require multi-step, creative chemical routes to assemble the final complex structures. acs.org The development of such novel derivatives is essential for advancing research in areas that rely on molecular recognition and self-assembly phenomena. researchgate.net

Molecular and Cellular Mechanisms Governing Glucosamine Cholesterol Interplay

D-Glucosamine's Influence on Endogenous Cholesterol Biosynthesis

Studies have demonstrated that D-glucosamine can significantly affect the de novo synthesis of cholesterol within cells. This influence is observed at multiple points in the biosynthetic pathway, from the initial incorporation of precursor molecules to the subsequent fate of newly synthesized cholesterol.

Inhibition of Radiolabeled Acetate (B1210297) Incorporation into Sterols and Non-Sterol Lipids

A key finding in understanding glucosamine's effect on cholesterol synthesis is its ability to inhibit the incorporation of radiolabeled acetate into both sterols and non-sterol lipids. cdnsciencepub.com In studies using rat C6 glial tumor cells, cytotoxic concentrations of glucosamine (B1671600) were shown to impede the cell's ability to utilize [14C]acetate for the synthesis of nonesterified sterols and other lipids. cdnsciencepub.com This inhibition suggests that glucosamine interferes with the early stages of the lipid synthesis pathway, where acetate serves as a fundamental building block. The reduction in acetate incorporation points to a disruption in the availability or utilization of this precursor for lipogenesis.

Postulated Mechanisms: Competition for Common Cytosolic Precursor Pools (e.g., Acetyl CoA) or Inhibition of Upstream Biosynthetic Steps

Several mechanisms have been proposed to explain glucosamine's inhibitory effect on cholesterol biosynthesis. One leading hypothesis is the competition for a common cytosolic pool of acetyl-CoA. cdnsciencepub.com Acetyl-CoA is a crucial precursor for both the N-acetylation of glucosamine and the synthesis of sterols and other lipids. cdnsciencepub.comnih.gov The increased metabolic demand for acetyl-CoA for glucosamine's own metabolism could potentially limit its availability for the mevalonate (B85504) pathway, which is the primary route for cholesterol synthesis.

However, research has also shown that the inhibition of lipid and sterol synthesis by glucosamine remains constant across a wide range of extracellular acetate concentrations. cdnsciencepub.com This finding suggests that the mechanism may not be a simple competition for acetyl-CoA. If it were, increasing the availability of acetate should have alleviated the inhibition. This has led to the postulation that glucosamine might inhibit a step prior to the formation of acetyl-CoA, thereby restricting the supply of this essential precursor for various biosynthetic processes. cdnsciencepub.com

Investigation of Specific Enzyme Targets within the Mevalonate Pathway

The mevalonate pathway is the central metabolic route for cholesterol production, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being the rate-limiting enzyme. nih.govgusc.lvresearchgate.net While direct inhibition of HMG-CoA reductase by glucosamine has not been definitively established in the same way as statins, its interference with precursor supply effectively downregulates the entire pathway. The synthesis of mevalonate from acetyl-CoA is a multi-step process, and a reduction in the initial substrate would naturally lead to decreased production of cholesterol. nih.gov Further research is needed to pinpoint specific enzymatic steps within the mevalonate pathway that might be directly or indirectly affected by glucosamine beyond the initial precursor competition.

Regulation of Macrophage Lipid Accumulation by Glucosamine

Beyond its effects on cholesterol biosynthesis, glucosamine has been shown to play a significant role in the accumulation of lipids within macrophages, a key event in the development of atherosclerosis.

Glucosamine-Induced Enhancement of Lipid Content in Macrophage Cell Lines

Studies utilizing the RAW264.7 murine macrophage cell line have demonstrated that glucosamine can promote lipid accumulation. nih.govnih.gov Treatment with glucosamine led to a noticeable increase in intracellular lipid levels, as visualized by Oil Red O staining and electron microscopy, which revealed larger vacuoles consistent with increased lipid droplet deposits. nih.gov This effect was observed even when the rate of fatty acid uptake was not significantly changed, suggesting that glucosamine's influence lies in regulating intracellular lipid metabolism rather than simply increasing lipid import. nih.gov

Cell LineTreatmentObserved Effect on Lipid AccumulationKey Molecular ChangesReference
RAW264.7 MacrophagesGlucosamineIncreased intracellular lipid contentUpregulation of SR-A1 mRNA; Downregulation of ABCA1 and ABCG1 mRNA nih.gov
RAW264.7 MacrophagesGlucosamine + Oleic Acid/LPSFurther enhanced lipid accumulationNot specified nih.govnih.gov
Human Aortic Smooth Muscle CellsGlucosamineIncreased intracellular free cholesterolNot specified diabetesjournals.org
HepG2 CellsGlucosamineIncreased intracellular free cholesterolNot specified diabetesjournals.org

Role of the Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Pathway in Lipid Homeostasis

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine protein kinase that functions as a central regulator of cellular metabolism, including lipid homeostasis. nih.govnih.govnih.gov The mTOR signaling pathway, particularly through the mTOR complex 1 (mTORC1), responds to nutrient availability to promote anabolic processes like lipogenesis. nih.govspandidos-publications.com Activation of mTORC1 stimulates the synthesis of lipids and is involved in regulating the expression of key lipogenic genes. nih.govbmbreports.orgspandidos-publications.com

Research has established a direct link between glucosamine, the mTOR pathway, and lipid accumulation. Glucosamine has been shown to stimulate the phosphorylation, and thus activation, of mTOR and its downstream target, S6 kinase, in macrophage cells. nih.govnih.gov This activation of the mTOR pathway by glucosamine leads to increased expression of lipogenic genes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). nih.govnih.gov Consequently, the inhibition of mTOR with rapamycin suppresses glucosamine-induced lipid accumulation in macrophages, highlighting the critical role of this pathway in mediating the effects of glucosamine on lipid metabolism. nih.govbmbreports.orgnih.gov This interplay suggests that increased flux through the HBP, driven by glucosamine, can regulate lipogenesis through an mTOR-dependent mechanism. nih.govbmbreports.org

Interplay with Oleic Acid and Lipopolysaccharide-Induced Lipid Accumulation

Glucosamine actively enhances lipid accumulation induced by external factors like oleic acid (OA) and lipopolysaccharide (LPS) in macrophages. nih.govkoreascience.kr Oleic acid, a common fatty acid, directly contributes to cellular lipid stores, and its effects are potentiated by the presence of glucosamine. nih.govbmbreports.org Co-treatment of macrophage cells with both glucosamine and oleic acid results in a greater increase in lipid content than with oleic acid alone. nih.gov

Similarly, LPS, a component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system, is known to promote lipid accumulation in macrophages. nih.govoup.com Studies show that while both LPS and glucosamine can independently increase macrophage lipid levels, glucosamine further enhances the lipid accumulation induced by oleic acid. nih.gov This potentiation occurs without a significant change in the rate of fatty acid uptake, suggesting that glucosamine's effect is primarily on the internal processes of lipid synthesis and storage. nih.govnih.gov Glucosamine achieves this, in part, by upregulating the mRNA expression of lipogenic genes like sterol regulatory element-binding protein-1c (SREBP-1c), acetyl CoA carboxylase (ACC), and fatty acid synthase (FAS), while suppressing genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA-1). nih.govnih.gov

Endogenous Glycosylation of Cholesterol

Beyond the influence of external monosaccharides on lipid pathways, cholesterol itself can be endogenously modified through glycosylation, leading to the formation of cholesteryl glucosides.

Formation of β-D-Glucopyranoside Derivatives of Cholesterol (GlcChol) in Animal Cells

In animal cells, cholesterol can be glycosylated to form 1-O-cholesteryl-β-D-glucopyranoside (GlcChol). nih.gov This compound is a naturally occurring metabolite found in mammalian tissues and human plasma. nih.gov The formation of GlcChol is not synthesized from UDP-glucose in the same way as many other glycolipids. mdpi.com Instead, it is generated through a unique process known as transglucosylation. nih.govresearchgate.net

The 'Transglycosylation' Pathway within Lysosomes Catalyzed by Glucocerebrosidase (GBA and GBA2)

The primary pathway for GlcChol formation in mammalian cells is 'transglycosylation' catalyzed by β-glucosidases. nih.gov This reaction involves the transfer of a glucose moiety from a donor molecule, glucosylceramide (GlcCer), to cholesterol. nih.govresearchgate.net Two key enzymes are responsible for this process:

Glucocerebrosidase (GBA or GBA1): This is a lysosomal enzyme. nih.govnih.gov

GBA2: This is a non-lysosomal, cytosol-facing β-glucosidase associated with the cytosolic leaflet of membranes. nih.govmdpi.com

Both GBA and GBA2 can catalyze this reversible transglucosylation reaction. nih.gov Under normal physiological conditions, GBA2 is primarily responsible for the generation of GlcChol. mdpi.combidmc.org However, the location and concentration of the substrates (GlcCer and cholesterol) are critical. The reaction is highly dependent on the local availability of these molecules. nih.gov For instance, if cholesterol accumulates within the lysosomes, the lysosomal GBA enzyme will catalyze the formation of GlcChol. nih.govmdpi.com GBA has also been shown to catalyze transxylosylation, forming xylosyl-cholesterol. nih.gov

EnzymeLocationPrimary SubstratesPrimary Function in GlcChol Metabolism
GBA (GBA1) LysosomeGlucosylceramide (GlcCer)Degrades GlcChol under normal conditions; forms GlcChol when lysosomal cholesterol is high. nih.govmdpi.combidmc.org
GBA2 Cytosolic face of membranes (e.g., ER, Golgi)Glucosylceramide (GlcCer)Primarily responsible for the synthesis of GlcChol under normal conditions. nih.govmdpi.combidmc.org

This data table outlines the key characteristics and roles of the GBA and GBA2 enzymes in the metabolism of cholesteryl glucoside.

Physiological Significance and Accumulation of GlcChol under Pathological Conditions (e.g., Gaucher Disease, Niemann-Pick Type C Disease)

While the precise physiological functions of GlcChol are still under investigation, its accumulation is a notable feature of certain lysosomal storage diseases. nih.govbidmc.org

Gaucher Disease: This disease is caused by a deficiency in the GBA enzyme, leading to a massive accumulation of its primary substrate, GlcCer. nih.gov The excess GlcCer can then serve as a donor for the GBA2-mediated synthesis of GlcChol, leading to elevated levels of this glucosylated sterol. nih.govmdpi.com

Niemann-Pick Type C (NPC) Disease: NPC is characterized by the impaired trafficking of cholesterol, leading to its massive accumulation within the lysosomes. nih.govmdpi.com This high local concentration of cholesterol drives the GBA-catalyzed transglucosylation reaction, resulting in a marked elevation of GlcChol in tissues. nih.govmdpi.com In fact, reducing GBA2 activity has been shown to ameliorate neuropathology in mouse models of NPC. bidmc.org The accumulation of cholesterol in NPC may be linked to the lysosomal glycocalyx, a dense layer of glycoproteins that lines the lysosomal membrane and may impede cholesterol export, a process that requires the NPC1 protein. pnas.orgnih.govresearchgate.net

The accumulation of GlcChol in these pathological states underscores the intricate link between the metabolism of sphingolipids (like GlcCer) and cholesterol, and how disruptions in one can impact the other through the transglycosylation activity of β-glucosidases. nih.gov

Exogenous and Pathogen-Mediated Cholesterol Glycosylation

The glycosylation of cholesterol is not exclusive to endogenous cellular processes. Certain pathogenic bacteria have evolved mechanisms to modify host cholesterol for their own benefit. This is particularly evident in the case of Helicobacter pylori, a bacterium that colonizes the human stomach and is a major cause of various gastric diseases. rsc.orgnih.gov

Bacterial α-Glucosyltransferase Activity in Mammalian Cholesterol Glycosylation (e.g., Helicobacter pylori)

Helicobacter pylori is incapable of synthesizing its own cholesterol and is therefore dependent on acquiring it from the host's gastric epithelial cells. nih.govbidmc.org The bacterium achieves this through the action of a specific enzyme, cholesterol-α-glucosyltransferase (αCgT), encoded by the hp0421 gene. tandfonline.comasm.org This enzyme, primarily located on the bacterial inner membrane, catalyzes the transfer of a glucose molecule to the 3β-hydroxyl group of cholesterol, forming cholesteryl α-D-glucopyranoside (αCG). tandfonline.comnih.gov This initial glycosylation step is crucial, as αCG serves as the precursor for further modifications. nih.gov

The α-glycosidic linkage formed in this process is noteworthy, as it is uncommon in natural glycosides. nih.gov Following the initial glucosylation, αCG can be further derivatized by H. pylori into more complex cholesteryl glucosides. These include cholesteryl-6-O-tetradecanoyl-α-D-glucopyranoside (αCAG) and cholesteryl-6-O-phosphatidyl-α-D-glucopyranoside (αCPG). nih.govtandfonline.com These modifications involve the acylation or addition of a phosphatidyl group to the glucose moiety of αCG. nih.gov The presence of these unique cholesteryl glucosides is a characteristic feature of H. pylori and has been observed in strains from diverse geographical locations. nih.gov

Recent studies have revealed that H. pylori can secrete its cholesterol-α-glucosyltransferase and cholesteryl α-D-glucopyranoside acyltransferase via outer membrane vesicles. This allows the enzymes to be delivered directly to host cells, where they can synthesize cholesteryl 6′-O-acyl-α-D-glucopyranoside (CAG) in situ, further promoting the clustering of lipid rafts in the host cell membrane. researchgate.net

Functional and Biological Applications of Glucosamine Cholesterol Constructs and Interactions

Glucosamine-Cholesterol Conjugates in Advanced Lipid Nanoparticle Drug Delivery Systems

Glucosamine-cholesterol is a specialized lipid conjugate created by linking glucosamine (B1671600) to a cholesterol molecule. caymanchem.commedchemexpress.com This modification has been instrumental in the development of advanced lipid nanoparticles (LNPs) for targeted drug delivery. caymanchem.comcaymanchem.com The resulting conjugate combines the structural properties of cholesterol, a key component of LNPs, with the targeting capabilities of glucosamine. caymanchem.comprecigenome.com

Lipid nanoparticles are complex drug delivery vehicles typically composed of four main components: an ionizable cationic lipid to encapsulate nucleic acids, a phospholipid (or "helper lipid") like DSPC to provide structural integrity, a PEGylated lipid to improve stability and circulation time, and cholesterol to enhance membrane stability and facilitate fusion with cell membranes. precigenome.comnih.gov

In the formulation of targeted LNPs, glucosamine-cholesterol is incorporated as a modified sterol lipid. caymanchem.comcaymanchem.com During the self-assembly of the nanoparticle, the cholesterol portion integrates into the lipid bilayer, while the glucosamine moiety is positioned on the outer surface of the LNP. caymanchem.comcaymanchem.com This specific orientation is crucial for its targeting function. The molar ratio of these lipid components is a critical parameter that influences the LNP's size, stability, and the efficiency of drug encapsulation. For example, a common formulation for an mRNA LNP might use a molar ratio of 50:10:38.5:1.5 for the ionizable lipid, phospholipid, cholesterol, and PEGylated lipid, respectively. nih.gov In glucosamine-cholesterol LNP formulations, the modified cholesterol would substitute some or all of the standard cholesterol.

Interactive Table: Standard LNP Components and Their Functions

ComponentExamplePrimary Function(s)
Ionizable Cationic Lipid SM-102, DLin-MC3-DMAEncapsulation of nucleic acid cargo; facilitates endosomal escape. nih.gov
Phospholipid (Helper Lipid) DSPC, DOPEProvides structural stability to the nanoparticle bilayer. nih.gov
Sterol Lipid CholesterolStabilizes the LNP structure and aids in cell membrane fusion. precigenome.com
PEGylated Lipid DMG-PEG 2000Increases circulation half-life by reducing opsonization. nih.gov
Targeting Lipid (Modified) Glucosamine-Cholesterol Integrates into the LNP while presenting a targeting ligand (glucosamine) on the surface. caymanchem.comcaymanchem.com

The primary role of the glucosamine moiety on the LNP surface is to act as a targeting ligand. researchgate.net By mimicking glucose, it hijacks the body's natural glucose uptake mechanisms to achieve targeted delivery. caymanchem.comresearchgate.net Many pathological cells, particularly cancer cells, exhibit a heightened metabolic rate and consequently have an increased demand for glucose. researchgate.net This leads to the overexpression of glucose transporters on their cell surfaces, making them highly susceptible to targeting by glucosamine-functionalized nanoparticles. researchgate.net

Research has demonstrated that the presence of a glucosamine derivative on the surface of nanostructured lipid carriers (NLCs) significantly enhances their uptake by tumor cells compared to non-targeted NLCs. researchgate.net In one study, a strong fluorescence signal was observed in MCF-7 cancer cells incubated with glucosamine-modified fluorescent NLCs, while only a weak signal was seen in cells treated with unmodified NLCs, indicating the crucial role of the glucosamine ligand in promoting cellular internalization. researchgate.net

The mechanism for the enhanced uptake of these modified LNPs is the specific recognition of the glucosamine moiety by glucose transporters (GLUTs), particularly Glucose Transporter 1 (GLUT1). caymanchem.comcaymanchem.com GLUT1 is a protein widely present on cell membranes that facilitates the transport of glucose into the cell. The glucosamine-cholesterol conjugate is designed so that the glucosamine part faces outward, allowing it to bind directly to GLUT1 transporters on target cells. caymanchem.comcaymanchem.com

Once bound, the cell internalizes the entire LNP through a process known as transporter-mediated endocytosis. This active uptake mechanism is significantly more efficient than non-specific uptake, leading to a higher concentration of the therapeutic agent within the target cells. researchgate.net This targeted approach not only enhances the efficacy of the encapsulated drug but also has the potential to reduce off-target side effects.

The GLUT1-mediated targeting strategy is particularly effective for reaching challenging cellular microenvironments. Two notable examples are hypoxic (low oxygen) niches and cancer stem cells (CSCs). caymanchem.comcaymanchem.com

Hypoxic Niches: Cells in hypoxic regions of tumors often upregulate GLUT1 to compensate for the less efficient energy production from anaerobic glycolysis. This makes them prime targets for glucosamine-cholesterol LNPs.

Cancer Stem Cells (CSCs): CSCs are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy. They are also known to overexpress GLUT1.

Studies have shown that LNPs formulated with glucosamine-cholesterol and encapsulating therapeutic agents like ceramide can induce apoptosis (programmed cell death) in hypoxic lung carcinoma cells and in CSCs derived from these cancer cells. caymanchem.comcaymanchem.com Furthermore, when loaded with chemotherapeutic drugs such as paclitaxel (B517696) and carboplatin, these targeted LNPs were found to reduce tumor volume in a murine lung carcinoma model. caymanchem.comcaymanchem.com The use of cationic cholesterol in LNP formulations has also been explored for delivering mRNA to lung stem cell populations. nih.govresearchgate.net

Broader Biochemical Consequences of Glucosamine on Systemic Lipid Metabolism

Beyond its role as a targeting ligand in conjugated forms, glucosamine itself can influence systemic lipid metabolism. Research has focused on its effects on the production of key proteins involved in lipid transport.

Apolipoprotein AI (ApoAI) is the primary protein component of high-density lipoprotein (HDL), often referred to as "good cholesterol." It plays a crucial role in reverse cholesterol transport, the process of removing excess cholesterol from tissues and transporting it to the liver. nih.gov

In vitro studies using human hepatocyte cell lines, such as HepG2, have shown that treatment with glucosamine can significantly increase the production of ApoAI. nih.govdiabetesjournals.org The underlying mechanism for this increase is believed to be the stabilization of ApoAI messenger RNA (mRNA), the molecule that carries the genetic code for producing the protein. nih.govdiabetesjournals.org By stabilizing the mRNA, glucosamine allows for more ApoAI protein to be synthesized from each mRNA molecule.

One study reported a dose-dependent increase in ApoAI production in cell cultures. diabetesjournals.org Even at a low concentration of 0.03 mmol/L, glucosamine treatment led to a significant rise in ApoAI levels. At a concentration of 1.0 mmol/L, a 5.5-fold increase in ApoAI protein and a 2.4-fold increase in ApoAI mRNA were observed, highlighting a potent effect at the cellular level. diabetesjournals.org

Interactive Table: Effect of Glucosamine on ApoAI Production in Hepatocyte Cultures

Glucosamine ConcentrationFold Increase in ApoAI ProteinFold Increase in ApoAI mRNA
0.03 mmol/L Significant Increase (Specific fold-change not stated, but efficacy was noted) diabetesjournals.orgNot specified
1.0 mmol/L 5.5-fold diabetesjournals.org2.4-fold diabetesjournals.org

Experimental Studies on Glucosamine Supplementation and Atherosclerosis Progression in Animal Models

Research into the effects of glucosamine supplementation on the development and progression of atherosclerosis in animal models has yielded nuanced results. A key study involving low-density lipoprotein (LDLR) receptor-deficient mice, a model predisposed to atherosclerosis, provided insights into the temporal effects of glucosamine. When these mice were fed a Western diet, supplementation with glucosamine was observed to accelerate the initial stages of atherosclerosis after 5 weeks. However, this effect did not translate into an increased progression of atherosclerosis over longer periods of 10 or 20 weeks. nih.gov

Interestingly, another study using apolipoprotein E (apoE) null mice, another model for atherosclerosis, demonstrated a protective effect. In this research, glucosamine treatment was associated with a significant reduction in atherosclerotic lesions in the aortic root. nih.gov The proposed mechanism for this atheroprotective effect involves the induction of heparan sulfate (B86663) proteoglycans (HSPG), which are known to be negatively correlated with atherosclerosis. nih.gov The content of HSPG is often reduced in atherosclerotic lesions, and there is an inverse correlation between the amount of cholesterol in the lesion and the concentration of heparan sulfate. nih.gov

These seemingly contradictory findings highlight the complexity of glucosamine's role in vascular biology and suggest that its effects may be dependent on the specific animal model, the stage of atherosclerotic development, and the underlying molecular mechanisms at play. While one study pointed to an exacerbation of hyperlipidemia in male mice with long-term supplementation, this did not result in increased atherosclerosis. nih.gov

Table 1: Summary of Experimental Studies on Glucosamine and Atherosclerosis in Animal Models

Animal Model Duration of Study Key Findings on Atherosclerosis Proposed Mechanism
LDL receptor-deficient mice 5, 10, and 20 weeks Accelerated initiation of atherosclerosis at 5 weeks, but no effect on progression at 10 or 20 weeks. nih.gov Not explicitly stated.
Apolipoprotein E (apoE) null mice 2 months Significant reduction in atherosclerotic lesions in the aortic root. nih.gov Induction of heparan sulfate proteoglycans (HSPG). nih.gov

Effects on Hyperlipidemia and Triglyceride Levels in Animal Models

The influence of glucosamine supplementation on lipid profiles, specifically hyperlipidemia and triglyceride levels, has been investigated in animal models with results indicating potential sex-specific effects. In a study utilizing LDL receptor-deficient mice on a Western diet, long-term glucosamine supplementation for 20 weeks led to a further increase in both cholesterol and triglyceride concentrations in male mice compared to the control group. nih.gov This suggests that in a model genetically predisposed to high cholesterol, glucosamine may exacerbate hyperlipidemia in males. nih.gov

However, it is crucial to note that this exacerbation of hyperlipidemia in male mice did not correlate with an increase in atherosclerotic plaque progression over the long term. nih.gov In contrast, a different study conducted on apoE null mice found that glucosamine treatment did not affect plasma total cholesterol levels. nih.gov These divergent outcomes underscore the complexity of glucosamine's metabolic effects, which may be influenced by the specific genetic background of the animal model and other experimental conditions.

Table 2: Effects of Glucosamine Supplementation on Plasma Lipids in Animal Models

Animal Model Duration Effect on Cholesterol Levels Effect on Triglyceride Levels
LDL receptor-deficient mice (male) 20 weeks Increased nih.gov Increased nih.gov
LDL receptor-deficient mice (female) 20 weeks No significant effect nih.gov No significant effect nih.gov
Apolipoprotein E (apoE) null mice 2 months No significant effect nih.gov Not reported

Glycosylation's Regulatory Role in Cholesterol Homeostasis

Impact of N-Glycosylation Defects on Low-Density Lipoprotein Receptor (LDLR) Expression and Activity

N-glycosylation, a critical post-translational modification, plays a significant role in the regulation of cholesterol metabolism. nih.gov Studies on individuals with congenital disorders of glycosylation (CDGs), specifically those with defects in N-glycosylation, have revealed a profound impact on low-density lipoprotein (LDL) cholesterol levels. ahajournals.org Patients with ALG6-deficiency and PMM2-deficiency, two types of CDG-I, exhibit hypobetalipoproteinemia, characterized by LDL cholesterol and apolipoprotein B levels below the fifth percentile. ahajournals.org

The underlying mechanism for this reduction in LDL cholesterol is a marked increase in the expression and activity of the LDL receptor (LDLR). ahajournals.orgunimi.it In vitro studies using patient-derived fibroblasts and hepatocyte-like cells, as well as gene silencing in HepG2 cells, have demonstrated that deficiencies in ALG6 and PMM2 lead to a significant increase in LDL uptake. nih.govahajournals.org This enhanced uptake is a direct result of increased abundance of LDLR on the cell surface. nih.govahajournals.org This establishes N-glycosylation as a crucial regulator of LDLR-mediated cholesterol clearance. ahajournals.org

Regulatory Influence of Glycosylation on Sterol Regulatory Element-Binding Protein 2 (SREBP2) Expression and Activation

The increased expression of the LDL receptor in the context of N-glycosylation defects is mechanistically linked to the sterol regulatory element-binding protein 2 (SREBP2). ahajournals.orgunimi.it SREBP2 is a key transcription factor that governs the synthesis of cholesterol and the expression of the LDLR gene. nih.govyoutube.com In cellular models of ALG6 and PMM2 deficiency, the increased LDLR expression was driven by an elevation in SREBP2 protein expression and a subsequent amplification of its target gene expression. nih.govahajournals.org

When cellular sterol levels are low, SREBP2 is cleaved and translocated to the nucleus, where it activates the transcription of genes involved in cholesterol uptake and synthesis, including the LDLR gene. youtube.com The findings in CDG patients suggest that defects in N-glycosylation lead to an upregulation of the SREBP2 pathway, independent of cellular endoplasmic reticulum stress. ahajournals.orgunimi.it This positions glycosylation as a significant modulator of SREBP2, and consequently, a critical player in maintaining cholesterol homeostasis.

Table 3: Impact of N-Glycosylation Defects on Cholesterol Regulatory Pathways

Condition Key Molecular Change Consequence for LDLR Impact on LDL Cholesterol
ALG6-deficiency CDG Increased SREBP2 protein expression nih.govahajournals.org Increased cell surface abundance and activity ahajournals.org Hypobetalipoproteinemia ahajournals.org
PMM2-deficiency CDG Increased SREBP2 protein expression nih.govahajournals.org Increased cell surface abundance and activity ahajournals.org Hypobetalipoproteinemia ahajournals.org

Modulation of Lysosomal Cholesterol Levels and Intracellular Transport by Glycocalyx Modifications

The lysosome is a central organelle for cellular cholesterol homeostasis, processing cholesterol derived from endocytosed lipoproteins. nih.gov The transport of cholesterol from the lysosomal lumen to other cellular compartments is a complex process that involves the glycocalyx, a dense layer of glycoproteins and glycolipids on the inner surface of the lysosomal membrane. nih.gov

For cholesterol to be transported to the lysosomal membrane, it must first traverse this glycocalyx. This shuttling process is facilitated by the Niemann-Pick C (NPC) 1 and NPC2 proteins. nih.gov Furthermore, modifications to the glycocalyx can influence the function of lysosomal membrane proteins that are directly involved in cholesterol binding and transport. Lysosomal-associated membrane protein (LAMP)-2 can act as a cholesterol reservoir within the lysosome, while lysosomal integral membrane protein (LIMP)-2 is capable of transporting cholesterol through a transglycocalyx tunnel, similar to NPC1. nih.gov Therefore, alterations in the composition and structure of the lysosomal glycocalyx can directly impact the efficiency of cholesterol egress from the lysosome, thereby modulating intracellular cholesterol levels and transport. The lysosomal cholesterol level itself is a critical sensory input for signaling pathways like mTORC1, which regulates cellular growth in response to nutrient availability. researchgate.netescholarship.org

Interplay between Glycosylation Status and Endoplasmic Reticulum Stress in Lipid Metabolic Pathways

The endoplasmic reticulum (ER) is a primary site for both protein glycosylation and lipid biosynthesis, creating a close interplay between these two processes. nih.govresearchgate.net Disruptions in protein N-glycosylation can lead to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. nih.govresearchgate.net This, in turn, activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. nih.gov

Emerging evidence indicates that the activation of the UPR in response to glycosylation defects can significantly modulate lipid metabolism. nih.govnih.gov For instance, in yeast models with a defect in protein N-glycosylation, the resulting ER stress leads to increased levels of phospholipids, neutral lipids, and sterols. nih.govresearchgate.net This is accompanied by the upregulation of genes involved in the synthesis of triacylglycerol, sterol esters, and fatty acids. nih.govresearchgate.net The UPR can influence the transcriptional regulation of lipogenesis, thereby linking the cell's glycosylation status to its lipid profile. nih.gov This crosstalk highlights how impairments in protein glycosylation can trigger ER stress, which then directly impacts lipid metabolic pathways, potentially contributing to conditions like hepatic steatosis. nih.gov

Advanced Research Methodologies and Analytical Techniques

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are fundamental tools for dissecting the molecular mechanisms underlying the effects of glucosamine (B1671600) on cholesterol metabolism. These systems allow for controlled experiments that can illuminate cellular pathways and responses.

Utilization of Specific Mammalian Cell Lines

A variety of mammalian cell lines have been employed to investigate the interplay between glucosamine and cholesterol, each offering unique advantages for studying specific aspects of cellular and metabolic processes.

Rat C6 Glial Tumor Cells: Studies utilizing rat C6 glial tumor cells have shown that glucosamine can inhibit the synthesis of cholesterol. cdnsciencepub.compnas.org At cytotoxic concentrations, glucosamine was found to impede the incorporation of acetate (B1210297) into nonesterified sterols, suggesting a disruption in the cholesterol biosynthesis pathway. cdnsciencepub.com This inhibition is thought to be a key part of its antitumor activity. cdnsciencepub.compnas.org Further investigation into the ultrastructural changes revealed that glucosamine treatment leads to the accumulation of lipid droplets and membranous vacuoles within the cytoplasm, indicating significant effects on cellular membranes. pnas.org

RAW264.7 Macrophage Cells: The RAW264.7 macrophage cell line is extensively used to model lipid accumulation and foam cell formation, hallmarks of atherosclerosis. Research has demonstrated that glucosamine promotes lipid accumulation in these cells. nih.govkoreascience.kr It has been shown to increase the mRNA expression of genes involved in lipid synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), as well as the transcription factor SREBP-1c. nih.govkoreascience.kr Conversely, glucosamine can suppress the expression of genes responsible for cholesterol efflux, like ABCA1 and ABCG1. nih.gov Some studies have also explored how other compounds, like quercetin, can reverse glucosamine-induced apoptosis and lipid accumulation in RAW264.7 cells. spandidos-publications.comnih.gov

HepG2 Cells: The human hepatoma cell line, HepG2, is a well-established model for studying liver lipid metabolism and lipoprotein synthesis. In HepG2 cells, glucosamine has been shown to increase the secretion of apolipoprotein AI (apoAI), a major component of high-density lipoprotein (HDL), primarily by stabilizing apoAI mRNA. researchgate.netdiabetesjournals.orgdiabetesjournals.org However, glucosamine has also been found to induce endoplasmic reticulum (ER) stress, which can lead to the degradation of apolipoprotein B100 (apoB100), a key component of low-density lipoprotein (LDL). diabetesjournals.orgahajournals.org This ER stress is also associated with the accumulation of cholesterol within the cells. diabetesjournals.org

Patient Fibroblasts: Fibroblasts from patients with genetic disorders related to cholesterol metabolism, such as Niemann-Pick type C (NPC), are invaluable for studying the effects of glucosamine. In NPC1-deficient human fibroblasts, inhibiting O-linked glycosylation with compounds like benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside has been shown to reduce lysosomal cholesterol accumulation. pnas.org This suggests that the glycocalyx, a sugar coat on the cell surface, plays a role in cholesterol transport and that altering it can impact cholesterol storage in these diseased cells. pnas.org

Interactive Table: Summary of Glucosamine's Effects on Different Cell Lines

Cell Line Key Findings Research Focus
Rat C6 Glial Tumor Cells Inhibits cholesterol synthesis, induces lipid droplet accumulation. cdnsciencepub.compnas.org Antitumor mechanisms, membrane effects.
RAW264.7 Macrophage Cells Promotes lipid accumulation, alters gene expression for lipid synthesis and efflux. nih.govkoreascience.kr Atherosclerosis, foam cell formation.
HepG2 Cells Increases apoAI secretion, induces ER stress leading to apoB100 degradation and cholesterol accumulation. researchgate.netdiabetesjournals.orgahajournals.org Liver lipid metabolism, lipoprotein regulation.
Patient Fibroblasts (NPC1-deficient) Reduced lysosomal cholesterol with inhibition of O-linked glycosylation. pnas.org Genetic cholesterol disorders, glycocalyx role.

Engineered Cell Lines for Studying Genetic and Glycosylation Deficiencies

The advent of gene-editing technologies has enabled the creation of engineered cell lines to probe the specific roles of genes and glycosylation pathways in cholesterol metabolism.

CRISPR-Modified CHO Cells: Chinese Hamster Ovary (CHO) cells are a workhorse in biopharmaceutical production and are increasingly used in metabolic research due to their genetic tractability. CRISPR/Cas9 technology has been used to create CHO cell lines with specific gene knockouts to study glycosylation. nih.govplos.orgdrugtargetreview.com For instance, creating an MGAT1-deficient CHO cell line, which cannot form complex N-linked glycans, allows for the production of glycoproteins with simplified mannose structures. plos.org Furthermore, CRISPR has been used to generate NPC1-deficient CHO cells to investigate the link between glycosylation and cholesterol accumulation in the context of Niemann-Pick disease. pnas.org These engineered cells have demonstrated that increased O-linked glycosylation leads to greater cholesterol accumulation in the absence of functional NPC1 protein. pnas.org

Molecular Biology and Genetic Techniques for Pathway Dissection

To understand the intricate pathways affected by glucosamine and its influence on cholesterol, researchers employ a range of molecular biology and genetic techniques.

Gene Silencing (e.g., siRNA, shRNA) and Gene Knockout (e.g., CRISPR/Cas9) Methodologies

Gene silencing and knockout techniques are powerful tools for determining the function of specific genes in the context of glucosamine and cholesterol interactions.

siRNA and shRNA: Small interfering RNA (siRNA) and short hairpin RNA (shRNA) are used to temporarily knock down the expression of target genes. mdpi.comnih.gov This approach, known as RNA interference (RNAi), can be used to investigate the role of specific proteins in the pathways affected by glucosamine. For example, siRNA could be used to silence the expression of SREBP-1c in RAW264.7 cells to confirm its role in glucosamine-induced lipid accumulation. The delivery of siRNA can be enhanced by conjugation with molecules like cholesterol or by encapsulation in nanoparticles. nih.govcore.ac.uk

CRISPR/Cas9: The CRISPR/Cas9 system allows for precise and permanent gene knockout. nih.govplos.orgdrugtargetreview.com As mentioned earlier, this technology has been instrumental in creating cell lines with deficiencies in glycosylation enzymes or cholesterol transport proteins to study the direct impact of these deficiencies on cellular responses to glucosamine. pnas.orgplos.org This method offers a more stable and complete loss-of-function model compared to transient knockdown approaches. drugtargetreview.com

Gene Expression Profiling (e.g., mRNA Analysis, Quantitative Proteomics)

Analyzing changes in gene and protein expression provides a global view of the cellular response to glucosamine and its impact on cholesterol-related pathways.

mRNA Analysis: Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and Northern blotting are used to measure the abundance of specific messenger RNA (mRNA) transcripts. Studies have used these methods to show that glucosamine increases the mRNA levels of genes involved in lipogenesis, such as FAS and ACC, in RAW264.7 cells. nih.govkoreascience.kr In HepG2 cells, mRNA analysis revealed that glucosamine treatment leads to increased levels of apoAI mRNA. researchgate.net Conversely, glucosamine has been shown to inhibit the mRNA transcription of pro-inflammatory factors, which may contribute to its anti-tumor effects. frontiersin.org

Quantitative Proteomics: This approach allows for the large-scale measurement of protein levels in a cell or tissue. In the context of glucosamine and cholesterol research, quantitative proteomics can identify changes in the abundance of proteins involved in lipid metabolism, cellular stress, and signaling pathways. For example, studies have shown that glucosamine treatment increases the expression of the endoplasmic reticulum chaperone proteins Grp78 and Grp94 in HepG2 cells, which is indicative of ER stress. ahajournals.org

Biochemical and Lipidomic Profiling Techniques

A comprehensive understanding of how glucosamine affects cholesterol requires detailed biochemical and lipidomic analyses.

Biochemical Assays: Standard biochemical assays are used to measure the levels of various lipids, including total cholesterol, free cholesterol, and cholesteryl esters, in cells and tissues. spandidos-publications.comnih.gov For instance, studies on RAW264.7 macrophages have used such assays to quantify the increase in intracellular total and free cholesterol following glucosamine treatment. spandidos-publications.comnih.gov

Lipidomic Profiling: Lipidomics is the large-scale study of the complete set of lipids (the lipidome) in a biological system. ebsco.com Advanced analytical techniques, primarily mass spectrometry coupled with liquid chromatography, are used to identify and quantify hundreds of different lipid species. researchgate.netfrontiersin.org This powerful approach can reveal subtle but significant changes in the lipid composition of cells or tissues in response to glucosamine. For example, lipidomic profiling of atherosclerotic plaques has identified significant alterations in cholesterol and other lipid metabolism. researchgate.net Applying these techniques to cells treated with glucosamine could provide a detailed map of the resulting changes in the cellular lipidome, offering new insights into its mechanisms of action.

Interactive Table: Research Techniques and Their Applications

Technique Application in Glucosamine-Cholesterol Research Key Findings
siRNA/shRNA Temporarily silence genes like SREBP-1c to study their role in lipid accumulation. mdpi.comnih.gov Elucidates the function of specific genes in glucosamine-induced metabolic changes.
CRISPR/Cas9 Create stable knockout cell lines for genes like MGAT1 or NPC1. pnas.orgplos.org Defines the causal link between specific genes, glycosylation, and cholesterol metabolism.
mRNA Analysis Quantify changes in the expression of genes involved in lipogenesis and cholesterol transport. nih.govresearchgate.net Shows glucosamine alters the transcriptional program of lipid metabolism.
Quantitative Proteomics Measure changes in protein levels, such as ER stress markers. ahajournals.org Reveals cellular stress responses and pathway alterations at the protein level.
Lipidomic Profiling Comprehensive analysis of all lipid species in a cell or tissue. ebsco.comresearchgate.net Provides a detailed map of how glucosamine remodels the cellular lipid landscape.

Advanced Microscopy and Imaging for Subcellular Localization and Dynamics

Advanced microscopy techniques are indispensable for visualizing the cellular and subcellular consequences of glucosamine treatment on lipid handling. Immunofluorescence microscopy, for example, allows for the colocalization of specific proteins and lipids within the cell. nih.gov This method could be used to determine if glucosamine affects the location of key lipid-metabolizing enzymes relative to cholesterol-laden organelles like the endoplasmic reticulum or lipid droplets. As noted, fluorescence microscopy using the cholesterol-binding dye filipin (B1216100) has been instrumental in showing that glucosamine-induced endoplasmic reticulum (ER) stress leads to the accumulation of free cholesterol in cultured cells. diabetesjournals.orgresearchgate.net Furthermore, electron microscopy has provided high-resolution images confirming that glucosamine treatment increases the size of lipid droplet deposits within the cytoplasm of macrophages. nih.gov

In Vivo Animal Models for Systemic Effects and Disease Progression

To understand the systemic impact of glucosamine on cholesterol metabolism and related pathologies like atherosclerosis, researchers utilize various in vivo animal models.

The low-density lipoprotein receptor-deficient (Ldlr-/-) mouse is a widely used model for studying atherosclerosis. nih.govresearchgate.net These mice lack the receptor responsible for clearing LDL from the blood, leading to high levels of plasma cholesterol, especially when fed a high-fat, "Western" diet, and the subsequent development of atherosclerotic plaques. nih.govnih.gov

Studies using Ldlr-/- mice have been crucial in evaluating the vascular effects of glucosamine. Research has shown that in male Ldlr-/- mice on a Western diet, long-term glucosamine supplementation further exacerbated hyperlipidemia, increasing both plasma cholesterol and triglyceride concentrations compared to controls. nih.gov This model also revealed that glucosamine supplementation accelerated the initiation of atherosclerotic lesions within the first 5 weeks of treatment, although it did not appear to affect the progression of more advanced lesions over longer periods. nih.govresearchgate.net

Beyond the Ldlr-/- model, other rodent models are used to investigate how glucosamine interacts with specific metabolic states. For example, a model of hyperglycemia-accelerated atherosclerosis was created using apolipoprotein E-deficient (ApoE-/-) mice treated with streptozotocin (B1681764) to induce diabetes. diabetesjournals.orgnih.gov In this context, researchers demonstrated that the resulting hyperglycemia was associated with tissue-specific ER stress, hepatic steatosis (fatty liver), and accelerated atherosclerosis, a process linked to the accumulation of intracellular glucosamine and subsequent dysregulation of lipid metabolism. diabetesjournals.orgnih.gov

Emerging Frontiers and Future Research Directions

Rational Design of Next-Generation Glucosamine-Cholesterol Conjugates for Targeted Biomedical Applications

The convergence of carbohydrate chemistry and lipid biology has opened the door to the rational design of hybrid molecules that leverage the unique properties of both glucosamine (B1671600) and cholesterol. Future research will focus on creating sophisticated glucosamine-cholesterol conjugates engineered for specific biomedical tasks, particularly in drug delivery. mdpi.com The design of these conjugates involves a modular approach where each component has a defined role. Cholesterol can serve as a lipophilic anchor, facilitating insertion into cell membranes or incorporation into nanocarriers like liposomes. mdpi.com Glucosamine and its derivatives, such as N-acetyl-d-glucosamine, can act as targeting ligands. frontiersin.org Many cancer cells overexpress glucose transporters (GLUTs) to meet their high metabolic demands, and these transporters can recognize and internalize glucosamine-decorated nanoparticles, offering a strategy for targeted drug delivery. acs.org

Table 1: Components of Rationally Designed Glucosamine-Cholesterol Conjugates

Component Putative Function Research Focus
Cholesterol Moiety Membrane anchor, component of lipid-based nanocarriers (e.g., liposomes). mdpi.com Enhancing stability, controlling drug release kinetics.
Glucosamine Moiety Targeting ligand for cells with high glucose uptake (e.g., cancer cells via GLUT transporters). acs.org Improving binding affinity and specificity to cell surface receptors.
Linker Covalently connects the cholesterol and glucosamine moieties. Designing stimuli-responsive linkers (e.g., pH-sensitive) for controlled drug release.

| Therapeutic Payload | Anticancer drugs, anti-inflammatory agents, or imaging agents. | Encapsulating hydrophobic or hydrophilic drugs efficiently within the conjugate system. nih.gov |

Detailed Elucidation of the Full Spectrum of Glucosamine-Mediated Biochemical Crosstalk with Cholesterol Metabolism

Glucosamine is a critical intermediate in the hexosamine biosynthetic pathway (HBP), a metabolic route that integrates carbohydrate, amino acid, and fatty acid metabolism. physiology.org A key output of the HBP is UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for protein glycosylation. physiology.orgresearchgate.net Future research must fully elucidate how flux through the HBP, influenced by glucosamine availability, impacts cholesterol metabolism. Evidence suggests that this crosstalk is significant; for example, glucosamine administration has been shown to improve non-alcoholic fatty liver disease (NAFLD) by regulating lipid metabolism and reducing inflammation. mdpi.com

The HBP can influence lipid metabolism through post-translational modifications of key regulatory proteins. physiology.org O-GlcNAcylation, the attachment of a single N-acetylglucosamine to serine or threonine residues of proteins, is a dynamic modification that rivals phosphorylation in its regulatory scope. plos.orgmdpi.com Key enzymes and transcription factors in cholesterol synthesis and transport pathways are potential targets for O-GlcNAcylation, which could alter their activity and stability. Conversely, high cholesterol levels have been shown to impact cellular signaling in cartilage, suggesting a bidirectional relationship. nih.gov Studies have also shown that glucosamine may reduce serum triglyceride and cholesterol levels. nih.gov A detailed molecular map of this crosstalk is needed to understand how modulating glucosamine levels could be used to fine-tune cholesterol homeostasis.

Comprehensive Mapping of Cholesterol Glycosylation in Diverse Physiological and Pathological States

While cholesterol itself is not directly glycosylated, the proteins and lipoproteins that bind, transport, and metabolize cholesterol are subject to extensive glycosylation, a process that profoundly affects their function. frontiersin.org Future research requires a comprehensive mapping of the "glyco-code" related to cholesterol metabolism in both health and disease. For instance, the N-glycosylation of lipoproteins like high-density lipoprotein (HDL) and low-density lipoprotein (LDL) shows a high level of diversity that impacts their functional properties, including their efficiency in cholesterol removal from cells. frontiersin.org Changes in the glycosylation patterns of Immunoglobulin G (IgG) have been significantly associated with blood lipid levels, distinguishing individuals with dyslipidemia from healthy controls. frontiersin.orgresearchgate.net

Chemoproteomic strategies using photoreactive sterol probes have begun to map the full spectrum of cholesterol-binding proteins in living cells. researchgate.net These studies have identified hundreds of interactors, including enzymes involved in protein glycosylation, pointing to a direct physical link between cholesterol and the glycosylation machinery. researchgate.net A critical future direction is to systematically characterize how the glycosylation status of these specific cholesterol-interacting proteins changes in various physiological (e.g., aging) and pathological (e.g., atherosclerosis, cardiovascular disease) states. frontiersin.orgmdpi.com This mapping will help identify novel biomarkers and reveal how alterations in glycosylation contribute to the dysregulation of cholesterol metabolism. researchgate.net

Integration of Multi-Omics Data (Genomics, Proteomics, Lipidomics, Glycomics) to Unravel Complex Glucosamine-Cholesterol Interactions

Understanding the multifaceted relationship between glucosamine and cholesterol is beyond the scope of any single analytical approach. A systems biology approach that integrates data from multiple "omics" platforms is essential. nih.govresearchgate.net Future research will depend on combining genomics, proteomics, lipidomics, and glycomics to build a holistic model of these interactions.

Glycomics can provide a detailed characterization of the N- and O-glycans on proteins involved in cholesterol transport and metabolism, identifying specific glycan structures that change in response to glucosamine levels or in disease states. nih.gov

Lipidomics will allow for comprehensive profiling of cholesterol, its esters, and other lipid species, providing a quantitative picture of how cellular lipid landscapes are altered by glucosamine-mediated pathways.

Proteomics can identify the specific proteins that are glycosylated and quantify changes in their expression levels. researchgate.net It can also pinpoint the exact sites of O-GlcNAcylation, revealing how this modification directly affects protein function. mdpi.com

Genomics and Transcriptomics can identify genetic variants and changes in gene expression that predispose individuals to altered glucosamine or cholesterol metabolism, helping to establish causal relationships between pathways. researchgate.net

By integrating these datasets, researchers can construct network models that reveal how a signal initiated by glucosamine propagates through the cellular machinery to ultimately influence cholesterol metabolism. nih.govmdpi.com

Table 2: Multi-Omics Approaches for Studying Glucosamine-Cholesterol Interactions

Omics Platform Key Molecules/Processes Analyzed Research Question Addressed
Glycomics N-glycans, O-glycans, Glycolipids How does the glycosylation of lipoproteins and cholesterol-related enzymes change with glucosamine availability? nih.gov
Lipidomics Cholesterol, Cholesterol Esters, Triglycerides, Phospholipids What is the global impact of modulating the HBP on the cellular lipid profile? mdpi.com
Proteomics O-GlcNAc-modified proteins, Cholesterol-binding proteins, HBP enzymes Which specific proteins in the cholesterol pathway are regulated by glucosamine-driven O-GlcNAcylation? researchgate.net
Genomics SNPs, Gene Variants Are there genetic predispositions that link glucosamine metabolism to cardiovascular risk? researchgate.net

| Transcriptomics | mRNA levels of HBP and lipid metabolism genes | How does glucosamine affect the expression of genes controlling cholesterol synthesis and uptake? physiology.org |

Development of Advanced Computational Models for Predicting Glucosamine-Cholesterol Compound Behavior and Biological Effects

As the complexity of the data grows, so does the need for advanced computational models to simulate and predict the behavior of glucosamine-cholesterol compounds and their biological effects. nih.gov Future research should focus on developing multi-scale models that can operate from the molecular to the systems level. Molecular dynamics simulations can explore the conformational space of glycans and their interactions with proteins, providing insights into how glycosylation affects protein structure and function. maynoothuniversity.ie

At a higher level, systems biology models based on ordinary differential equations can simulate the dynamics of metabolic pathways. nih.gov While numerous models of cholesterol metabolism exist, few have been rigorously validated or incorporate the regulatory layer of glycosylation. nih.gov A new generation of models is needed that integrates the HBP with established cholesterol metabolic networks. Furthermore, predictive tools like PASS (Prediction of Activity Spectra for Substances) can be adapted to forecast the potential therapeutic effects and mechanisms of action for novel glucosamine-cholesterol conjugates based on their chemical structure. researchgate.net These computational platforms will be invaluable for prioritizing experimental validations and guiding the rational design of new therapeutic agents. nih.govresearchgate.net

Table 3: Computational Modeling in Glucosamine-Cholesterol Research

Modeling Approach Level of Analysis Application
Molecular Dynamics (MD) Simulations Atomic/Molecular Predicting how O-GlcNAcylation alters the structure and function of a cholesterol transport protein. maynoothuniversity.ie
Quantitative Structure-Activity Relationship (QSAR) Chemical Structure Forecasting the biological activity of a novel glucosamine-cholesterol conjugate. researchgate.net
Pathway Modeling (Ordinary Differential Equations) Cellular/System Simulating the flux of metabolites between the hexosamine and cholesterol biosynthesis pathways. nih.gov

| Multi-Omics Network Integration | Systems Biology | Identifying key regulatory nodes and causal relationships in integrated glycomic, lipidomic, and proteomic data. nih.gov |

Exploring the Therapeutic Potential of Modulating Glucosamine-Cholesterol Pathways for Disease Intervention

The ultimate goal of this research is to translate fundamental discoveries into therapeutic strategies. The crosstalk between glucosamine and cholesterol pathways presents a novel axis for disease intervention, particularly for complex inflammatory diseases like atherosclerosis, which involve both immune responses and lipid dysregulation. ahajournals.org Glucosamine is known to have anti-inflammatory properties, partly through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. ahajournals.orgresearchgate.net

Future therapeutic strategies could involve:

Developing drugs that selectively modulate key enzymes at the interface of the HBP and lipid metabolism, such as OGT (O-GlcNAc transferase) or enzymes in the cholesterol synthesis pathway.

Using rationally designed glucosamine-cholesterol conjugates to deliver anti-inflammatory or lipid-lowering drugs specifically to inflamed vascular tissues or macrophage foam cells. ahajournals.org

Exploring dietary interventions with glucosamine to favorably modulate lipid profiles and reduce systemic inflammation, building on preliminary evidence of its benefits for mortality and diseases like NAFLD. mdpi.comnih.gov

By targeting the intersection of these fundamental metabolic pathways, it may be possible to develop more effective treatments for a range of chronic diseases that currently pose significant public health challenges. ahajournals.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the contradictory findings between animal and human studies regarding glucosamine’s effect on cholesterol levels?

  • Animal studies: Glucosamine supplementation in rodents increased total cholesterol (TC), free cholesterol (FC), and triglycerides (TG) in macrophages and aortic tissue, with foam cell formation linked to endoplasmic reticulum (ER) stress .
  • Human trials: Longitudinal studies (up to 3 years) in individuals aged ≥45 found no significant changes in serum cholesterol, LDL, or HDL levels after glucosamine use .
  • Methodological note: Species-specific differences in lipid metabolism (e.g., macrophage response to glucosamine-induced ER stress) and confounding variables (e.g., diet, comorbidities) in human cohorts may explain discrepancies .

Q. What mechanisms underlie glucosamine’s modulation of cholesterol metabolism in cellular models?

  • Glucosamine promotes lipid accumulation in macrophages by enhancing ox-LDL uptake and ER stress, increasing TC/FC ratios (up to 50.5% CE rate) and foam cell formation. Quercetin counteracts this by suppressing ER stress pathways .
  • In vascular cells, glucosamine alters LDL binding capacity and size, potentially influencing atherogenic potential .
  • Experimental validation: Use ER-stress inhibitors (e.g., 4-PBA) or siRNA targeting CHOP/GRP78 to isolate glucosamine-specific pathways .

Q. Does glucosamine affect lipid profiles differently in high-fat diet (HFD) models versus normolipidemic conditions?

  • In HFD-fed rats, glucosamine reduced abdominal fat, improved HDL-C, and normalized glycemia, but had no effect on lipid metabolism in normolipidemic animals .
  • Design recommendation: Pair glucosamine intervention with dietary manipulation (e.g., HFD vs. standard chow) to model metabolic syndrome contexts .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between preclinical and clinical findings on glucosamine’s cholesterol effects?

  • Animal model limitations: Rodent studies often use supra-physiological glucosamine doses (e.g., 50 mg/L in macrophages) unachievable in human supplementation .
  • Human trial design: Incorporate advanced lipid subfraction analysis (e.g., LDL particle size via NMR) and tissue-specific biomarkers (e.g., aortic cholesterol in imaging studies) to detect subtle effects .
  • Cross-validation: Parallel animal-human studies using matched dosages and endpoints (e.g., macrophage ER stress markers in PBMCs) .

Q. What methodologies are optimal for quantifying cholesterol and its esters in glucosamine intervention studies?

  • Use the Cholesterol/Cholesterol Ester-Glo™ Assay to measure free and esterified cholesterol in lipoproteins, with calibration against known standards to avoid false negatives in samples with high free cholesterol .
  • For plasma LDL-C estimation, apply the Friedewald formula (LDL-C = TC – HDL-C – TG/5) in fasting samples, but validate with preparative ultracentrifugation in hypertriglyceridemic subjects (TG ≥ 400 mg/dL) .
  • Tissue analysis: Extract lipids from aortic or liver tissue via Folch method and quantify via GC-MS for precision .

Q. What experimental parameters are critical for assessing glucosamine’s long-term cardiovascular effects?

  • Cohort selection: Prioritize populations with baseline metabolic dysfunction (e.g., diabetes, obesity) to amplify detectable lipid changes .
  • Biomarker panel: Include oxidized LDL, lipoprotein(a), and PCSK9 levels to capture atherogenic risk beyond standard lipid profiles .
  • Duration: Extend trials beyond 20 weeks, as glucosamine’s pro-atherogenic effects in mice emerged only after prolonged exposure .

Contradiction Analysis

Q. Why do some studies report glucosamine-induced hyperinsulinemia as a driver of cholesterol elevation, while others find no effect?

  • Mechanistic hypothesis: Glucosamine may transiently increase insulin secretion in pancreatic β-cells via hexosamine biosynthesis pathway activation, but chronic exposure downregulates insulin receptor sensitivity, nullifying net effects on cholesterol .
  • Data conflict resolution: Measure fasting insulin and HOMA-IR in tandem with lipid panels to disentangle direct vs. insulin-mediated effects .

Methodological Tables

Parameter Recommended Method Key Evidence
LDL-C EstimationFriedewald formula with ultracentrifugation validation
Intracellular CholesterolCholesterol/Cholesterol Ester-Glo™ Assay
ER Stress MeasurementWestern blot for CHOP, GRP78, XBP1 splicing
Atherogenic LipoproteinsNMR-based LDL particle size analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.